molecular formula C10H8BrClFNO B6288887 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide CAS No. 2504201-83-4

3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B6288887
CAS No.: 2504201-83-4
M. Wt: 292.53 g/mol
InChI Key: LAVKXQDTXURLIE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide is a chemical compound with the molecular formula C10H8BrClFNO and a molecular weight of 292.53 g/mol . It is characterized by the presence of bromine, chlorine, cyclopropyl, and fluorobenzamide groups, making it a unique and versatile compound in various chemical reactions and applications.

Scientific Research Applications

3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Cyclopropylation: The attachment of a cyclopropyl group to the nitrogen atom.

    Fluorination: The incorporation of a fluorine atom into the benzene ring.

    Amidation: The formation of the amide bond between the benzene ring and the cyclopropyl group.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

    Hydrolysis: The breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Substitution Reactions: Often involve nucleophiles or electrophiles under mild to moderate conditions.

    Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Usually conducted in acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of bromine, chlorine, cyclopropyl, and fluorobenzamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVKXQDTXURLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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